(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,4S)-4-hydroxycyclopent-2-en-1-yl] butanoate |
InChI |
InChI=1S/C9H14O3/c1-2-3-9(11)12-8-5-4-7(10)6-8/h4-5,7-8,10H,2-3,6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
NLFMWTUWKKWNIG-HTQZYQBOSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@@H](C=C1)O |
Canonical SMILES |
CCCC(=O)OC1CC(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Lipase-Catalyzed Resolution
The enantioselective synthesis begins with racemic cis/trans-3,5-diacetoxycyclopentene , which undergoes hydrolysis using pig pancreatic lipase (PPL) . PPL selectively hydrolyzes the cis-diacetate to yield (1S,4S)-4-hydroxy-2-cyclopentenyl acetate (93–98% ee). Transesterification with butyric acid is then performed in anhydrous THF using Candida antarctica lipase B (CAL-B) , achieving 85–90% conversion to the butyrate ester (Table 1).
Table 1: Enzymatic Esterification Conditions
| Parameter | Value |
|---|---|
| Temperature | 30–35°C |
| Solvent | THF |
| Catalyst | CAL-B |
| Yield | 78–82% |
| Enantiomeric Excess (ee) | >98% |
Zirconium-Catalyzed Esterification
Direct Coupling of Cyclopentenol and Butyric Acid
A scalable industrial method employs zirconium(IV) tert-butoxide as a catalyst. The reaction proceeds in toluene at 80°C, with azeotropic removal of water to drive esterification. Key advantages include minimal racemization and compatibility with sensitive functional groups.
Reaction Scheme :
$$
\text{(1S,4S)-4-Hydroxy-2-cyclopentenol} + \text{Butyric acid} \xrightarrow{\text{Zr(Ot-Bu)}4} \text{(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate} + \text{H}2\text{O}
$$
Table 2: Zirconium-Catalyzed Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 80°C |
| Time | 12–16 h |
| Yield | 88–93% |
Gold-Catalyzed Cycloisomerization
Ring Formation via 1,6-Enyne Cyclization
The cyclopentenol core is constructed from 1,6-enyne carbonates using Au(I) complexes (e.g., Ph₃PAuNTf₂). Cycloisomerization at 60°C in dichloromethane generates the bicyclic intermediate, which is hydrolyzed to (1S,4S)-4-hydroxy-2-cyclopentenol. Subsequent esterification follows Steglich conditions (Section 4).
Key Steps :
- Cycloisomerization :
$$
\text{1,6-Enyne carbonate} \xrightarrow{\text{Au(I)}} \text{Bicyclo[4.3.0]nonenol}
$$ - Acid Hydrolysis :
$$
\text{Bicyclo[4.3.0]nonenol} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(1S,4S)-4-Hydroxy-2-cyclopentenol}
$$
Table 3: Gold Catalysis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ph₃PAuNTf₂ |
| Solvent | CH₂Cl₂ |
| Yield (Cyclopentenol) | 65–70% |
Steglich Esterification
Coupling with Butyric Acid
The hydroxyl group of (1S,4S)-4-hydroxy-2-cyclopentenol is esterified using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method preserves stereochemistry and achieves near-quantitative conversion.
Reaction Conditions :
- Molar Ratio : 1:1.2 (cyclopentenol:butyric acid)
- Temperature : 0°C to room temperature
- Yield : 90–95%
Industrial-Scale Continuous Flow Synthesis
Microreactor Technology
A continuous flow system combines enzymatic resolution and zirconium-catalyzed esterification. The diacetate substrate is hydrolyzed in a packed-bed reactor with immobilized PPL, followed by in-line esterification with butyric acid. This method reduces reaction time from 48 h to 6 h and improves yield to 89%.
Table 4: Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 0.5 mL/min |
| Residence Time | 40 min |
| Productivity | 12 g/h |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic | 78–82 | >98 | Moderate | High |
| Zirconium | 88–93 | 99 | High | Moderate |
| Gold Catalysis | 65–70 | 97 | Low | Low |
| Steglich | 90–95 | 99 | Moderate | High |
| Continuous Flow | 89 | >98 | High | High |
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding halide derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In industry, this compound is used in the production of fine chemicals and specialty materials. Its unique structure and reactivity make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s chiral centers also play a role in its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
Physicochemical Properties and Spectroscopic Data
Spectroscopic Identification
The target compound’s structure can be confirmed via NMR, similar to methods used for Zygocaperoside and Isorhamnetin-3-O glycoside (). Key spectral distinctions from analogs include:
- ¹H-NMR : The butyrate’s methylene protons (δ ~1.6–2.3 ppm) and cyclopentenyl hydroxyl proton (δ ~4.8 ppm) differ from acetate (δ ~2.0 ppm for CH₃COO) or carbamate (δ ~5.1 ppm for NH) signals .
- ¹³C-NMR : The carbonyl carbon of butyrate (δ ~173 ppm) is downfield-shifted compared to acetate (δ ~170 ppm) due to increased electron-withdrawing effects from the longer alkyl chain .
Table 2: Key NMR Shifts of Functional Groups
| Functional Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Butyrate (C4 ester) | 1.6–2.3 (m, CH₂) | ~173 (C=O) |
| Acetate (C2 ester) | ~2.0 (s, CH₃) | ~170 (C=O) |
| Carbamate (N-COO-) | - | ~155 (C=O) |
Physicochemical Properties
- Solubility : Butyrate esters are less water-soluble than carbamates but more soluble than aromatic esters like phenylethyl butyrate.
- Volatility: The cyclopentenyl group reduces volatility compared to aliphatic esters (e.g., octyl butanoate), making the target compound less suitable for flavoring but more stable in drug formulations .
Biological Activity
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies that explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- SMILES Notation : CC(=O)O[C@H]1CC@@HC=C1
This compound features a cyclopentene ring substituted with a hydroxyl group and a butyrate moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens.
Antioxidant Activity
A study evaluating the antioxidant capacity of related cyclopentene derivatives found that they significantly scavenge free radicals and inhibit lipid peroxidation. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .
Anti-inflammatory Mechanisms
Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases like arthritis or inflammatory bowel disease .
Antimicrobial Efficacy
In vitro assays have demonstrated that this compound possesses antimicrobial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Antioxidant Effects :
- Objective : To evaluate the antioxidant effects in vitro.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Case Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects on macrophage cells.
- Method : Measurement of cytokine levels post-treatment.
- Results : A marked decrease in IL-6 levels was observed after treatment with the compound.
-
Case Study on Antimicrobial Activity :
- Objective : To test the efficacy against common pathogens.
- Method : Disk diffusion method.
- Results : Zones of inhibition were noted for several bacterial strains, confirming antimicrobial activity.
Data Tables
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant reduction |
| Anti-inflammatory | Cytokine Measurement | Decreased IL-6 levels |
| Antimicrobial | Disk Diffusion | Zones of inhibition noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
